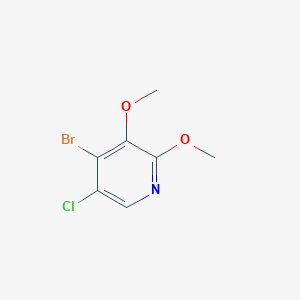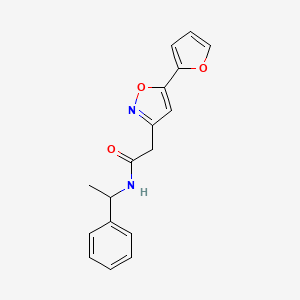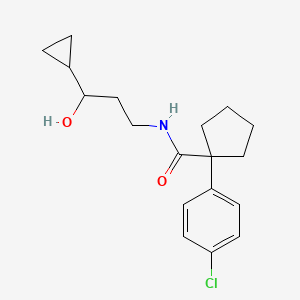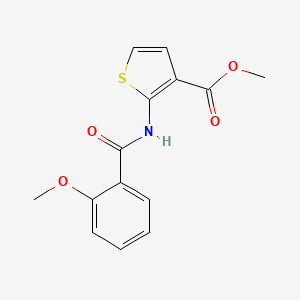
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide (CEFMA) is a small molecule that has been used in scientific research for a variety of applications. It is a versatile compound that has been used in the synthesis of several different compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide and its derivatives exhibit significant anticancer activities. For instance, compounds synthesized from 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Antifungal Effects
These compounds also have applications in antifungal treatments. A study focusing on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives demonstrated significant antifungal activity against various fungi species, comparable to or exceeding the effectiveness of ketoconazole (Kaplancıklı et al., 2013).
Synthesis of Chromogen
The compound is involved in the synthesis of Chromogen I and III from N-acetyl-D-glucosamine, achieving high yields in high-temperature water. This process is significant in the field of green chemistry and has potential applications in various biochemical processes (Osada et al., 2013).
Rearrangement Reactions
Furan-2-ylmethyl derivatives, including those related to this compound, are key in decarboxylative Claisen rearrangement reactions. These reactions yield various heteroaromatic products, highlighting the compound's role in synthetic organic chemistry (Craig, King, Kley, & Mountford, 2005).
Antimicrobial Activity
Another study on derivatives of this compound, specifically 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, revealed promising antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Electropolymerization and Capacitance Properties
The compound also plays a role in the electropolymerization of related furan derivatives, which demonstrates enhanced capacitance properties in certain electrolytes. This application is relevant in the development of materials for supercapacitors and other energy storage devices (Mo, Zhou, Ma, & Xu, 2015).
Crystal Structure Analysis
The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been analyzed, providing insights into its molecular interactions and structural properties. Such studies are crucial for understanding the compound's behavior in various chemical reactions (Subhadramma et al., 2015).
Synthesis of Heterocyclic Compounds
In the field of medicinal chemistry, the synthesis of novel heterocyclic compounds using this compound derivatives has been explored. These compounds are evaluated for their biological activities, contributing to the development of new pharmacologically active agents (Chalenko et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-10(14)13(5-2-4-12)8-9-3-1-6-15-9/h1,3,6H,2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINBPMTJWYDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

![4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride](/img/structure/B2979241.png)
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)





![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)